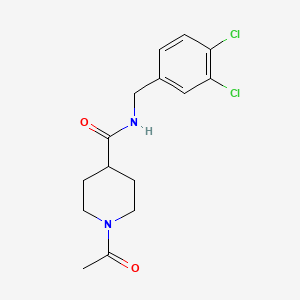
1-acetyl-N-(3,4-dichlorobenzyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-acetyl-N-(3,4-dichlorobenzyl)-4-piperidinecarboxamide, commonly referred to as SDZ 212-122, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperidinecarboxamide derivatives and has been shown to possess a range of biological activities, including analgesic, anti-inflammatory, and anti-tumor effects. In
作用机制
The exact mechanism of action of SDZ 212-122 is not fully understood. However, it is believed to exert its biological effects through the modulation of several molecular targets, including the mu opioid receptor, the alpha2-adrenergic receptor, and the serotonin transporter. SDZ 212-122 has been shown to act as a partial agonist at the mu opioid receptor, producing analgesic effects. It also acts as an antagonist at the alpha2-adrenergic receptor, producing anti-inflammatory effects. Additionally, SDZ 212-122 has been shown to inhibit the reuptake of serotonin, leading to increased levels of this neurotransmitter in the brain.
Biochemical and Physiological Effects
Studies have shown that SDZ 212-122 produces a range of biochemical and physiological effects. It has been shown to produce analgesic effects in animal models of pain, with a potency similar to that of morphine. Additionally, SDZ 212-122 has been shown to possess anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Studies have also shown that SDZ 212-122 possesses anti-tumor activity, inhibiting the growth and proliferation of cancer cells.
实验室实验的优点和局限性
One of the main advantages of SDZ 212-122 for lab experiments is its well-established synthesis method, which allows for the reliable production of the compound in large quantities. Additionally, SDZ 212-122 has been extensively studied, with a large body of literature available on its biological effects and potential therapeutic applications. However, one of the limitations of SDZ 212-122 is its relatively low potency compared to other analgesic and anti-inflammatory compounds. This may limit its potential use in certain applications.
未来方向
There are several potential future directions for research on SDZ 212-122. One area of interest is the development of more potent analogs of the compound, which may have improved therapeutic efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of SDZ 212-122 and to identify additional molecular targets that may be modulated by the compound. Finally, studies exploring the potential use of SDZ 212-122 in combination with other analgesic and anti-inflammatory compounds may provide new insights into its therapeutic potential.
合成方法
The synthesis of SDZ 212-122 involves the reaction of 3,4-dichlorobenzylamine with acetyl chloride in the presence of triethylamine to form N-acetyl-3,4-dichlorobenzylamine. This intermediate is then reacted with piperidine-4-carboxylic acid in the presence of diisopropylethylamine and dicyclohexylcarbodiimide to form the final product, SDZ 212-122. The synthesis method has been described in detail in several research articles and is considered to be a reliable and efficient process for producing the compound.
科学研究应用
SDZ 212-122 has been extensively studied for its potential therapeutic applications. Several studies have shown that it possesses analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, SDZ 212-122 has been shown to possess anti-tumor activity, making it a potential candidate for the treatment of cancer. Studies have also explored the potential use of SDZ 212-122 in the treatment of neuropathic pain and as an adjunct therapy for opioid addiction.
属性
IUPAC Name |
1-acetyl-N-[(3,4-dichlorophenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O2/c1-10(20)19-6-4-12(5-7-19)15(21)18-9-11-2-3-13(16)14(17)8-11/h2-3,8,12H,4-7,9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGNMQVJBWJADY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5313230.png)

![3-[(4-cyclohexyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5313246.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B5313251.png)
![[2-(4-bromo-2,6-dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5313255.png)
![N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline](/img/structure/B5313261.png)
![N-(4-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B5313267.png)
![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5313279.png)
![N-[5-({2-[(4-ethoxyphenyl)amino]-1-methyl-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5313283.png)
![1-(2,3-dimethylphenyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5313296.png)
![3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5313298.png)
![2-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]-7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B5313307.png)
![4-[4-(3-chlorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5313318.png)
![(4aS*,8aR*)-1-(2-cyclohex-1-en-1-ylethyl)-6-[(3-methylisoxazol-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5313322.png)